![molecular formula C13H23NO3 B2644361 Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1373028-27-3](/img/structure/B2644361.png)

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

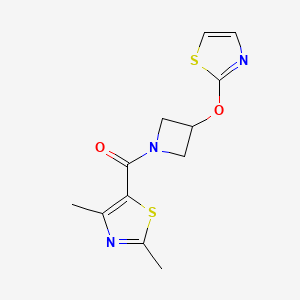

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is a chemical compound with the molecular formula C13H23NO3 . It is a spirocyclic compound, which means it contains two or more rings that share a single atom .

Molecular Structure Analysis

The molecule contains a total of 41 bonds. There are 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications

Synthesis Techniques

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate and its derivatives have been synthesized through various methods. Notably, the compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt using an intramolecular lactonization reaction. This process is characterized by the use of 1H NMR spectroscopy and high-resolution mass spectrometry for characterization (Moriguchi et al., 2014). Additionally, a chiral variant of the compound was synthesized from cis- and trans-5-hydroxypipecolic acid ethyl esters without using chiral catalysts or enzymes and without separation by chiral column chromatography (Moriguchi et al., 2014).

Structural Analysis

The molecular structure of these compounds has been extensively analyzed. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single-crystal X-ray diffraction analysis, revealing a monoclinic space group and a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014). Similarly, the chiral compound's structure was determined, showing an orthorhombic space group and a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups (Moriguchi et al., 2014).

Photochemical and Thermal Rearrangements

Regioselective Transformations

Research has revealed that the irradiation of certain spirooxaziridines, like (2R,αS)-6(e)-tert-butyl-2-(α-methylbenzyl)-1,2-oxazaspiro[2.5.] octane, leads to specific lactam formations, with the absolute configurations of the reactant and product providing insight into the regioselectivity of these transformations. This underscores the stereoelectronic theory that explains the regioselectivities observed in photochemical and thermal rearrangements of oxaziridines (Lattes et al., 1982).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-13(6-7-13)5-4-10(14)8-15/h10,15H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINYZZWXJNWNAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCC1CO)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2644278.png)

![N'-(4-methoxyphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2644283.png)

![ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2644284.png)

![ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2644285.png)

![methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate](/img/structure/B2644287.png)

![N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2644297.png)

![N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2644299.png)